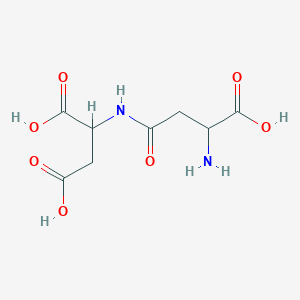
4-Bromobenzene-1,3-diamine
Overview
Description
It is a white crystalline solid with the molecular formula C6H7BrN2.
Mechanism of Action
Target of Action
4-Bromobenzene-1,3-diamine is an organic compound that is primarily used as a chemical intermediate in the synthesis of various organic compounds . The specific targets of this compound can vary depending on the specific reactions it is involved in. It is generally used in reactions involving electrophilic aromatic substitution .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In this process, the compound acts as a nucleophile, attacking an electrophile to form a sigma bond. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of various organic compounds. The compound can be used to prepare different types of benzimidazole and quinoline compounds . These types of compounds have wide applications in medicine, pesticides, and polymers .
Result of Action
The result of the action of this compound is the formation of various organic compounds through electrophilic aromatic substitution . The specific molecular and cellular effects of these reactions can vary widely depending on the specific compounds being synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of electrophilic aromatic substitution reactions can be affected by factors such as temperature, solvent, and the presence of catalysts . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzene-1,3-diamine typically involves multi-step processes. One common method includes the nitration of benzene to form nitrobenzene, followed by reduction to form aniline. Subsequent bromination and further reduction yield this compound . Another method involves the acetylation of 1,2-diaminobenzene followed by bromination and alkaline hydrolysis .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing robust reaction conditions to ensure high yield and purity. These methods are optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives, which are valuable intermediates in pharmaceutical synthesis.
Reduction: Reduction reactions can convert nitro groups to amines, facilitating further functionalization.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Halogenation using bromine or iodine in the presence of a catalyst like iron(III) bromide.
Major Products:
Quinoxaline derivatives: Formed through oxidation reactions.
Aminobenzene derivatives: Resulting from reduction reactions.
Substituted benzenes: Produced via electrophilic aromatic substitution.
Scientific Research Applications
4-Bromobenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds, including quinoxalines and benzimidazoles.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of dyes, pigments, and polymers due to its reactive amine groups.
Comparison with Similar Compounds
4-Bromo-1,2-benzenediamine: Another brominated benzenediamine with similar reactivity but different substitution pattern.
4-Iodophenylboronic acid: Shares the halogenated aromatic structure but differs in functional groups and applications.
Uniqueness: 4-Bromobenzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other benzenediamines. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
4-bromobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDCQNCMUSAKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298917 | |
| Record name | 4-bromobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6264-69-3 | |
| Record name | 4-Bromo-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 126920 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6264-69-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromobenzene-1,3-diamine in the synthesis of polyimides?
A1: this compound acts as a monomer in the polyimide synthesis. It reacts with another monomer, trimellitic anhydride chloride, through a polymerization reaction to form the polyimide backbone []. The bromine atom on the benzene ring can further serve as a potential site for chemical modification or functionalization of the resulting polyimide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)







![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)
![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)
